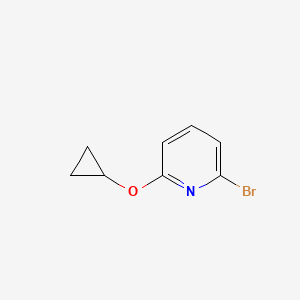

2-Bromo-6-cyclopropoxypyridine

Description

Foundational Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research. enpress-publisher.comresearchgate.netrsc.org Its prevalence in nature, found in essential molecules like vitamins and alkaloids, underscores its biological significance. rsc.orgmdpi.com In medicinal chemistry, pyridine scaffolds are highly sought after due to their ability to enhance the pharmacological profiles of drug candidates, often improving solubility and bioavailability. enpress-publisher.commdpi.com The versatility of the pyridine ring allows for extensive functionalization, making it a privileged scaffold in the design and synthesis of new therapeutic agents. researchgate.netresearchgate.net Researchers are continually exploring new synthetic methodologies to create diverse pyridine-containing compounds for a wide array of applications. nih.gov

Strategic Utility of Halogenated Pyridines as Key Synthetic Intermediates

Halogenated pyridines are exceptionally valuable building blocks in organic synthesis. nih.gov The presence of a halogen atom, such as bromine or chlorine, on the pyridine ring introduces a reactive handle that can be readily transformed into other functional groups through various cross-coupling reactions. nih.govorganic-chemistry.org This strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. ontosight.ai The ability to selectively introduce halogens and subsequently modify them allows for the diversification of pyridine-containing molecules, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Positioning of 2-Bromo-6-cyclopropoxypyridine within Contemporary Pyridine Chemistry

This compound is a specific halogenated pyridine derivative that has garnered interest in contemporary chemical research. Its structure, featuring a bromine atom at the 2-position and a cyclopropoxy group at the 6-position, offers unique opportunities for synthetic manipulation. The bromo substituent serves as a key site for cross-coupling reactions, while the cyclopropoxy group can influence the molecule's steric and electronic properties, as well as its metabolic stability. This combination of features makes it a valuable intermediate for the synthesis of more complex substituted pyridines.

Defined Scope and Specific Research Objectives for Studies on this compound

Research focused on this compound is primarily centered on its application as a synthetic intermediate. Key objectives include the development of efficient and selective methods for its synthesis and its utilization in the construction of novel molecular frameworks. Studies often explore its reactivity in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce a wide range of substituents at the 2-position. The resulting compounds are often evaluated for their potential biological activities, contributing to the broader field of medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, reactivity, and application in synthesis.

| Property | Value |

| Molecular Formula | C8H8BrNO |

| Molecular Weight | 214.06 g/mol |

| CAS Number | 1209458-63-8 |

| Appearance | Not specified, likely a solid or liquid |

| Boiling Point | Not specified |

| Storage | Store in a dry, sealed place |

This data is compiled from publicly available chemical supplier information. synblock.com

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,6-dibromopyridine (B144722) with cyclopropanol (B106826) in the presence of a suitable base. This nucleophilic aromatic substitution reaction displaces one of the bromine atoms with the cyclopropoxy group.

A general synthetic route could be: 2,6-Dibromopyridine + Cyclopropanol --(Base)--> this compound

Detailed experimental conditions, such as the choice of base, solvent, and reaction temperature, are optimized to maximize the yield and purity of the desired product.

Reactivity and Common Transformations

The bromine atom at the 2-position of this compound is the primary site of its reactivity. It readily participates in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.

Common Reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organotin compounds to form C-C bonds.

These transformations are instrumental in building molecular complexity and are widely employed in the synthesis of pharmaceutical intermediates and other advanced materials. For instance, the coupling of this compound with a suitable amine could be a key step in the synthesis of a novel kinase inhibitor.

Research Applications

The unique structural features of this compound make it a valuable tool in various areas of chemical research.

Role as a Building Block in Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for the synthesis of biologically active compounds. For example, it has been used in the development of sphingosine-1-phosphate receptor 2 (S1PR2) ligands. nih.gov The ability to introduce various substituents at the 2-position allows for the fine-tuning of a molecule's interaction with its biological target, which is a critical aspect of drug design and optimization.

Utility in the Synthesis of Novel Ligands and Catalysts

The pyridine nitrogen and the potential for further functionalization make this compound and its derivatives attractive for the development of new ligands for catalysis. The electronic properties of the pyridine ring can be modulated by the substituents, influencing the catalytic activity of the resulting metal complexes.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-cyclopropyloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAKZOABQOLCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-63-8 | |

| Record name | 2-bromo-6-cyclopropoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Cyclopropoxypyridine

Established Synthetic Pathways to 2-Bromo-6-cyclopropoxypyridine

The synthesis of this compound can be approached through several established methods in organic chemistry. These pathways primarily involve the formation of a carbon-oxygen bond between a pyridine (B92270) ring and a cyclopropyl (B3062369) group. The most common precursor for such syntheses is 2,6-dibromopyridine (B144722), which allows for selective substitution at one of the bromine-bearing carbon atoms.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several of these reactions are theoretically applicable to the synthesis of this compound, although specific examples for this exact compound are not extensively documented in the literature.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov While typically used for creating biaryl compounds or introducing alkyl and vinyl groups, its direct application for the synthesis of aryl ethers like this compound is not the standard use of this reaction. The general scheme involves the coupling of a boronic acid or its ester with a halide. nih.gov For the synthesis of the target compound, this would conceptually involve the reaction of a cyclopropoxyboronic acid derivative with 2,6-dibromopyridine, a pathway that is not commonly reported.

Table 1: General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Aryl Halide | 2,6-Dibromopyridine | Electrophile |

| Organoboron Reagent | Arylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |

| Ligand | SPhos, XPhos | Stabilizes catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgwikipedia.org A significant extension of this methodology is the Buchwald-Hartwig C-O coupling, which allows for the synthesis of aryl ethers from aryl halides and alcohols. wikipedia.org This approach is highly relevant to the synthesis of this compound. The reaction would involve the coupling of 2,6-dibromopyridine with cyclopropanol (B106826) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. The choice of ligand is crucial for the efficiency of C-O bond formation.

Table 2: Typical Conditions for Buchwald-Hartwig C-O Coupling

| Component | Example | Purpose |

| Aryl Halide | 2,6-Dibromopyridine | Electrophilic partner |

| Alcohol | Cyclopropanol | Nucleophilic partner |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) |

| Phosphine Ligand | BINAP, DPPF, Xantphos | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the alcohol |

| Solvent | Toluene, Dioxane | Anhydrous reaction medium |

Research on the Buchwald-Hartwig amination of 2-bromopyridines with various amines has shown that these substrates are viable for palladium-catalyzed cross-coupling. researchgate.net By analogy, the C-O coupling with cyclopropanol is a feasible synthetic route.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. byjus.com This reaction is primarily used for the synthesis of substituted alkynes and conjugated enynes. scirp.org Its application to the direct synthesis of this compound is not apparent, as it does not form the required C-O bond. However, a Sonogashira reaction could be performed on this compound as a substrate to further functionalize the molecule at the bromine position.

Table 3: General Parameters for Sonogashira Coupling

| Component | General Reagents | Function |

| Aryl Halide | This compound | Electrophile |

| Alkyne | Terminal alkyne | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Et₃N, Piperidine | Solvent and base |

| Solvent | THF, DMF | Reaction medium |

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for the formation of carbon-heteroatom bonds, including C-O bonds in what is known as the Ullmann condensation or Ullmann ether synthesis. organic-chemistry.orgwikipedia.org This method involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.org The synthesis of this compound via an Ullmann-type reaction would entail the reaction of 2,6-dibromopyridine with cyclopropanol or a pre-formed cyclopropoxide. Modern variations of the Ullmann reaction may use catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. organic-chemistry.org

A Chinese patent describes a copper-catalyzed method for the selective preparation of 2-bromo-6-substituted pyridines from 2,6-dibromopyridine and amine compounds, which demonstrates the feasibility of selective substitution at the 6-position of 2,6-dibromopyridine using a copper catalyst. google.com This principle can be extended to the reaction with cyclopropanol.

Table 4: Conditions for Ullmann-Type Ether Synthesis

| Component | Typical Reagents | Role |

| Aryl Halide | 2,6-Dibromopyridine | Electrophile |

| Alcohol/Alkoxide | Cyclopropanol / Sodium cyclopropoxide | Nucleophile |

| Copper Catalyst | CuI, Cu₂O, Copper powder | Catalyst |

| Ligand (optional) | Phenanthroline, DMEDA | Improves catalyst performance |

| Base | K₂CO₃, Cs₂CO₃ | Deprotonates alcohol |

| Solvent | Pyridine, DMF, NMP | High-boiling polar solvent |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles onto an aromatic ring, particularly for electron-deficient rings like pyridine. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The leaving group then departs, restoring the aromaticity of the ring.

For the synthesis of this compound, the SNAr pathway would involve the reaction of 2,6-dibromopyridine with a cyclopropoxide nucleophile, typically generated by treating cyclopropanol with a strong base like sodium hydride (NaH). The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the second bromine atom facilitate the nucleophilic attack at the C6 position.

Research has demonstrated the selective mono-substitution of 2,6-dibromopyridine with various amines through nucleophilic aromatic substitution, highlighting the viability of this strategy for producing 2-bromo-6-substituted pyridines. nih.gov This selectivity is crucial for the synthesis of the target compound.

Table 5: Reaction Parameters for SNAr Synthesis

| Parameter | Details | Purpose |

| Substrate | 2,6-Dibromopyridine | Electrophilic aromatic ring |

| Nucleophile | Sodium cyclopropoxide (from cyclopropanol + NaH) | Replaces the leaving group |

| Solvent | THF, DMF, DMSO | Aprotic polar solvent |

| Temperature | Room temperature to elevated temperatures | To achieve a sufficient reaction rate |

| Reaction Time | Varies depending on substrate and temperature | To ensure complete conversion |

The reactivity in SNAr reactions on halo-pyridines is influenced by the nature of the halogen, with fluorine typically being the best leaving group due to its high electronegativity, which polarizes the C-X bond and facilitates nucleophilic attack. youtube.com However, bromo-pyridines are also effective substrates for SNAr reactions.

Addition-Elimination Mechanism in Pyridine Systems

The synthesis of this compound from a suitable precursor like 2,6-dibromopyridine is governed by the addition-elimination mechanism, a cornerstone of nucleophilic aromatic substitution (SNAr). Aromatic rings, typically rich in electrons, are generally unreactive toward nucleophiles. However, the presence of the electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring carbons, particularly at the 2- and 4-positions (ortho and para to the nitrogen), electrophilic and susceptible to attack.

The mechanism proceeds in two key steps:

Nucleophilic Addition: A nucleophile, in this case, the cyclopropoxide ion, attacks the electron-deficient carbon atom at the 6-position of the pyridine ring. This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Stabilization and Elimination: The negative charge of the Meisenheimer intermediate is stabilized through resonance. Crucially, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization. This stabilization is a key reason why nucleophilic attack is favored at the 2- and 4-positions. In the final step, the aromaticity is restored by the elimination of a leaving group, which in this synthesis is a bromide ion.

This addition-elimination pathway is distinct from an SN2 reaction, as it involves a two-step process with a discrete intermediate rather than a single concerted step.

Influence of Substituent Electronic Properties on SNAr Reactivity

The feasibility and rate of the SNAr reaction on a pyridine ring are heavily influenced by the electronic properties of its substituents. For the synthesis of this compound, the substituents on the precursor molecule play a critical role.

Activating Groups: The pyridine nitrogen itself acts as a strong electron-withdrawing group (EWG) through both inductive and resonance effects, which is the primary reason the ring is activated for nucleophilic attack. Halogens, such as the bromine atoms in the 2,6-dibromopyridine precursor, are also EWGs that further enhance the electrophilicity of the ring carbons, thereby increasing the reaction rate. Electron-withdrawing groups are essential as they stabilize the negatively charged Meisenheimer intermediate formed during the addition step.

N-Alkylation and Etherification Reactions

The core transformation in the synthesis of this compound is an etherification reaction, specifically a variation of the Williamson ether synthesis adapted for an aromatic system. The process involves the reaction of a precursor, 2,6-dibromopyridine, with a cyclopropoxide nucleophile. This nucleophile is typically generated by treating cyclopropanol with a strong base, such as sodium hydride (NaH), to form sodium cyclopropoxide.

The cyclopropoxide then acts as the nucleophile in the SNAr reaction, attacking one of the bromine-bearing carbons on the pyridine ring to form the desired ether linkage.

A potential competing reaction or side reaction in pyridine chemistry is N-alkylation, where an alkyl group bonds directly to the pyridine nitrogen. The lone pair of electrons on the nitrogen atom gives it Lewis base character, making it susceptible to reaction with electrophiles like alkyl halides. However, in the synthesis of this compound, the reaction conditions are optimized for SNAr (nucleophilic attack on the ring) rather than N-alkylation. The use of an alkoxide nucleophile under basic conditions favors attack on the electron-deficient carbon of the ring over attack on the nitrogen atom.

Derivatization from Precursor Pyridines

The most logical and widely applied synthetic route to this compound is the derivatization of a readily available precursor molecule. The starting material of choice is 2,6-dibromopyridine . This approach leverages the similar reactivity of the two bromine atoms, allowing for a selective mono-substitution reaction when the stoichiometry is carefully controlled.

The general strategy is as follows:

Precursor: Start with 2,6-dibromopyridine.

Nucleophile Formation: Prepare the sodium cyclopropoxide nucleophile from cyclopropanol and a base like sodium hydride.

Selective Mono-substitution: React one equivalent of 2,6-dibromopyridine with approximately one equivalent of the nucleophile. This results in the displacement of one bromine atom to yield this compound. Using an excess of the nucleophile would lead to the formation of the di-substituted product, 2,6-dicyclopropoxypyridine.

This method of selective mono-functionalization is a common strategy for creating unsymmetrically substituted 2,6-pyridines. Research has demonstrated high selectivity in analogous reactions, such as the mono-amination of 2,6-dibromopyridine, which proceeds under controlled conditions to yield the 2-bromo-6-amino-pyridine product. This established principle of selective substitution provides a robust framework for the synthesis of this compound.

| Precursor | Reagent | Product | Reaction Type |

| 2,6-Dibromopyridine | Sodium cyclopropoxide | This compound | SNAr (Etherification) |

| Cyclopropanol | Sodium Hydride | Sodium cyclopropoxide | Acid-Base |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. These principles can be readily applied to the synthesis of this compound.

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles are relevant to the synthesis of this compound.

Alternative Energy Sources: To enhance reaction rates and potentially reduce the need for high temperatures over long periods, alternative energy sources can be employed. Microwave-assisted synthesis has been shown to dramatically decrease reaction times for nucleophilic aromatic substitutions on pyridine rings. georgiasouthern.edunih.gov This can lead to lower energy consumption and often results in cleaner reactions with higher yields.

Safer Solvents: Traditional SNAr reactions often use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While effective, these solvents can be difficult to remove and have associated health and environmental concerns. Green chemistry encourages the exploration of safer alternatives. For some pyridine substitutions, water has been successfully used as a solvent, which is non-toxic, inexpensive, and environmentally safe. nih.gov

Catalysis: While the primary reaction may not be catalytic, related advancements utilize catalysis to improve efficiency. For instance, copper-catalyzed methods have been developed for the selective amination of 2,6-dibromopyridine, which could potentially be adapted for etherification, possibly allowing for milder reaction conditions. google.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Alternative Energy | Microwave Irradiation | Reduced reaction time, lower energy use, higher yields |

| Safer Solvents | Use of water instead of DMF/DMSO | Reduced toxicity, lower environmental impact, easier workup |

| Catalysis | Copper or Palladium catalysts | Milder reaction conditions, improved selectivity |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product.

For the synthesis of this compound from 2,6-dibromopyridine and sodium cyclopropoxide, the reaction is:

C₅H₃Br₂N + C₃H₅ONa → C₈H₈BrN + NaBr

The atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₈H₈BrN | 198.06 |

| Reactants | ||

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 |

| Sodium cyclopropoxide | C₃H₅ONa | 80.07 |

| Byproduct | ||

| Sodium Bromide | NaBr | 102.89 |

Calculation: % Atom Economy = (198.06 / (236.89 + 80.07)) x 100 % Atom Economy = (198.06 / 316.96) x 100 ≈ 62.5%

Development of Safer Solvents and Optimized Reaction Conditions

Table 1: Comparison of Solvents for Pyridine Synthesis

| Solvent | Classification | Advantages in Pyridine Synthesis | Challenges |

|---|---|---|---|

| Water | Green Solvent | Enhances yield in certain enzymatic reactions nih.gov | Limited solubility of nonpolar reactants |

| Ethanol | Bio-based Solvent | Renewable, enhances yield in some biocatalytic processes nih.gov | Flammability |

| Acetonitrile | Conventional | Good solvating power for a range of reactants | Toxicity and volatility |

| DMSO | Conventional | High boiling point, dissolves many compounds | Difficult to remove, potential for side reactions |

Integration of Renewable Feedstocks and Sustainable Starting Materials

A key aspect of sustainable chemistry is the use of renewable feedstocks to replace petrochemical-derived starting materials. google.com Lignocellulosic biomass, a non-food-based renewable resource, is a promising source for producing valuable chemical intermediates. rsc.orgresearchgate.net For example, lignin, a complex aromatic polymer, can be broken down to yield platform chemicals like vanillin (B372448) and syringaldehyde, which can serve as building blocks for more complex molecules. rsc.orgnih.gov Another significant bio-based feedstock is glycerol (B35011), a byproduct of biodiesel production. researchgate.net Catalytic processes have been developed to convert glycerol into acrolein, which can then be used in the synthesis of pyridine and its derivatives. researchgate.netgoogle.com The use of furans, which can be derived from C5 and C6 sugars from biomass, also represents a viable route to pyridine synthesis. acsgcipr.org

Table 2: Renewable Feedstocks for Pyridine Synthesis

| Feedstock | Source | Potential Pyridine Precursors |

|---|---|---|

| Lignin | Wood, agricultural waste | Vanillin, syringaldehyde, other phenolics rsc.orgnih.gov |

| Glycerol | Biodiesel production | Acrolein researchgate.netgoogle.com |

| C5/C6 Sugars | Biomass | Furans acsgcipr.org |

| Cashew Nut Shell Liquid | Waste from cashew production | Anacardic acid, cardanol, cardol rsc.org |

Catalysis Utilizing Earth-Abundant Metals

There is a significant shift in catalysis from precious metals like palladium, rhodium, and ruthenium to more sustainable and cost-effective earth-abundant metals. mdpi.comacs.org Iron, cobalt, nickel, and copper are increasingly being used to catalyze a variety of organic transformations, including those used in the synthesis of pyridine derivatives. mdpi.combeilstein-journals.orgindrajeetsharma.comrsc.org These metals offer several advantages, including lower toxicity and cost, which are critical for large-scale industrial applications. indrajeetsharma.com For example, iron-based catalysts have been employed for the green synthesis of 2,4,6-trisubstituted symmetrical pyridines from ketoxime acetates and aldehydes. nih.gov Similarly, copper-mediated reactions have been developed for C-H/N-H functionalization to construct nitrogen-containing heterocycles. beilstein-journals.org

Enzymatic Synthesis and Biocatalysis for Enhanced Selectivity

Biocatalysis, utilizing enzymes or whole microbial cells, offers a powerful and sustainable alternative to traditional chemical synthesis. rsc.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high levels of chemo-, regio-, and stereoselectivity. acs.orgnih.gov In the context of pyridine synthesis, biocatalytic methods are being explored to produce a range of derivatives. nih.gov For instance, a one-pot biocatalytic process using recombinant microbial whole cells has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines, which are valuable chiral building blocks. acs.orgnih.gov Furthermore, the enzymatic mechanisms of pyridine ring formation in natural product biosynthesis, such as in thiopeptides, are being studied to develop new biocatalytic strategies. nih.gov

Regioselective Functionalization Techniques for Pyridine Ring Systems

The precise control of substituent placement on the pyridine ring, known as regioselectivity, is crucial for determining the properties and activity of the final molecule. The pyridine ring's electronic nature, with its electron-deficient character, presents unique challenges and opportunities for functionalization. nih.gov Various strategies have been developed to achieve regioselective C-H functionalization, allowing for the introduction of a wide range of functional groups at specific positions. digitellinc.combenthamdirect.comacs.org

Directed C-H Activation and Functionalization

Directed C-H activation is a powerful strategy that utilizes a directing group to guide a metal catalyst to a specific C-H bond, enabling its selective functionalization. beilstein-journals.org While the nitrogen atom in the pyridine ring can itself act as a directing group, this often leads to functionalization at the C2 position. benthamdirect.com To achieve functionalization at other positions, such as C3 or C4, various strategies have been developed. These include the temporary installation of a directing group on the pyridine ring or the use of specialized ligands that can override the intrinsic reactivity of the pyridine nitrogen. beilstein-journals.orgnih.gov For example, a nickel catalyst with a bifunctional ligand has been used to achieve remote C3–H activation of pyridine-containing substrates. nih.gov Another approach involves the use of pincer complexes with a central boryl or aluminyl group that coordinates to the pyridine nitrogen and directs a transition metal to the ortho-C-H bond. acs.org

Table 3: Examples of Directed C-H Functionalization of Pyridines

| Position | Metal Catalyst | Directing Group/Strategy | Reference |

|---|---|---|---|

| C3 | Nickel | Bifunctional NHC ligand with Al-binding side-arm nih.gov | nih.gov |

| C2 (ortho) | Iridium/Rhodium | Boryl or aluminyl pincer complexes acs.org | acs.org |

| C3 | Palladium | Bidentate ligands beilstein-journals.org | beilstein-journals.org |

Strategies for Constructing Highly Substituted Pyridine Rings

The de novo synthesis of pyridine rings, where the ring is constructed from acyclic precursors, is a versatile strategy for accessing highly substituted pyridines. chemrxiv.orgorganic-chemistry.org Numerous methods exist, often involving cascade or multicomponent reactions that allow for the rapid assembly of complex structures from simple starting materials. nih.govorganic-chemistry.orgsemanticscholar.org One such approach is the Liebeskind pyridine synthesis, which has been used in the total synthesis of natural products containing tetrasubstituted pyridine cores. chemrxiv.org Another strategy involves a copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.org Furthermore, rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their reaction with alkynes provides a route to highly substituted pyridine derivatives. semanticscholar.org These methods offer a high degree of flexibility in introducing various substituents onto the pyridine ring. figshare.com

Hosomi–Sakurai Reactions in Pyridine Core Construction

The general mechanism of the Hosomi–Sakurai reaction involves the activation of an electrophile, such as an α,β-unsaturated ketone (enone), by a Lewis acid. frontiersin.org This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack from the electron-rich double bond of an allyltrimethylsilane. A key feature of this reaction is the stabilization of the resulting β-carbocation by the silicon atom, a phenomenon known as the β-silicon effect. wikipedia.org Subsequent elimination of the silyl (B83357) group, typically assisted by a nucleophile, leads to the formation of a new carbon-carbon bond and regeneration of a double bond.

In the context of pyridine synthesis, a multi-step sequence can be employed, commencing with a Hosomi–Sakurai reaction. The process initiates with the allylation of a suitable enone, which after a subsequent oxidative cleavage step, yields a 1,5-dicarbonyl compound. This intermediate is then cyclized with a nitrogen source, such as hydroxylamine (B1172632) hydrochloride, to afford the substituted pyridine ring.

A plausible, albeit not explicitly documented for this specific molecule, synthetic pathway towards a precursor of this compound could involve the reaction of an appropriately substituted enone with allyltrimethylsilane. The resulting product, after oxidative workup and cyclization, would yield a pyridine derivative that can be further functionalized through bromination and subsequent nucleophilic substitution with sodium cyclopropoxide to introduce the desired substituents.

Table 1: Representative Reaction Parameters for Hosomi-Sakurai Allylation of Enones

| Entry | Enone Substrate | Allylsilane | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | Chalcone | Allyltrimethylsilane | TiCl₄ | DCM | -78 to 25 | 85 |

| 2 | 4-Phenyl-3-buten-2-one | Allyltrimethylsilane | BF₃·OEt₂ | DCM | -78 to 25 | 82 |

| 3 | Cyclohexenone | Allyltrimethylsilane | SnCl₄ | DCM | -78 to 25 | 78 |

| 4 | 1,3-Diphenylpropenone | Methallyltrimethylsilane | TiCl₄ | DCM | -78 to 25 | 75 |

Note: The data in this table is representative of Hosomi-Sakurai reactions on similar substrates and is intended for illustrative purposes, as specific data for the synthesis of this compound precursors via this method is not available in the reviewed literature.

Following the formation of the allylated intermediate, an oxidative cleavage step is necessary to unmask the second carbonyl group, thus forming the 1,5-dicarbonyl precursor required for pyridine ring formation. This can be achieved using various methods, such as ozonolysis followed by a reductive workup, or dihydroxylation followed by oxidative cleavage with reagents like sodium periodate.

The final step in constructing the pyridine core is the cyclization of the 1,5-dicarbonyl compound. This is typically achieved by heating the dicarbonyl compound with an ammonia (B1221849) source. The use of hydroxylamine hydrochloride is also a common and effective method for this transformation. The resulting pyridine can then undergo further modifications, such as halogenation and nucleophilic substitution, to yield the final target compound, this compound.

Reactivity and Mechanistic Investigations of 2 Bromo 6 Cyclopropoxypyridine

Reactivity of the Pyridine (B92270) Ring System in 2-Bromo-6-cyclopropoxypyridine

The pyridine ring in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the bromo and cyclopropoxy substituents significantly modulates its reactivity profile, influencing the regioselectivity of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity (by analogy to related pyridine derivatives)

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is generally sluggish and requires forcing conditions. The inherent electron deficiency of the ring, compounded by the inductive electron-withdrawing effect of the bromine atom, renders the pyridine core less susceptible to attack by electrophiles.

By analogy to other 2,6-disubstituted pyridines, the directing effects of the existing substituents play a crucial role in determining the position of electrophilic attack. The bromo group is a deactivating, ortho, para-director, while the cyclopropoxy group is an activating, ortho, para-director. In the context of the pyridine ring, where the nitrogen atom strongly deactivates the 2, 4, and 6 positions, electrophilic attack is most likely to occur at the 3- and 5-positions.

The cyclopropoxy group, being an alkoxy substituent, is expected to be a stronger activating group than the deactivating bromo group. Therefore, it will likely have a more dominant influence on the regioselectivity. The expected order of reactivity for the available positions on the pyridine ring would be influenced by both electronic and steric factors.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Influence of Substituents | Predicted Outcome |

| 3 | Activated by the adjacent cyclopropoxy group (ortho) and deactivated by the bromo group (meta). | Potential site for substitution, favored by the activating group. |

| 4 | Deactivated by the pyridine nitrogen and influenced by both substituents (para to both). | Less likely to be substituted due to the strong deactivating effect of the ring nitrogen. |

| 5 | Activated by the cyclopropoxy group (para) and deactivated by the adjacent bromo group (ortho). | Potential site for substitution, favored by the activating group. |

Common electrophilic aromatic substitution reactions and their predicted outcomes on this compound are summarized below, based on analogies with related pyridine derivatives.

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, nitration of 2-bromo-6-alkoxypyridines is expected to yield a mixture of 3-nitro and 5-nitro derivatives. The harsh conditions required can sometimes lead to low yields and side reactions.

Halogenation: Reactions with halogens like bromine or chlorine in the presence of a Lewis acid are anticipated to follow a similar regioselectivity, favoring substitution at the 3- and 5-positions.

Sulfonation: Sulfonation with fuming sulfuric acid is also expected to occur at the 3- and 5-positions. The reaction is often reversible.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with pyridine rings, as the nitrogen atom complexes with the Lewis acid catalyst, leading to strong deactivation of the ring.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the bromo substituent can act as a leaving group in the presence of a strong nucleophile.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom at the C2 position). This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

Departure of the Leaving Group: The negative charge in the Meisenheimer complex is delocalized over the ring and, importantly, onto the electronegative nitrogen atom. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored.

The feasibility and rate of the SNAr reaction are significantly influenced by the electronic and steric properties of the substituents on the pyridine ring.

Steric Effects: The cyclopropoxy group at the C6 position can exert some steric hindrance to the approaching nucleophile at the C2 position. However, given the planar nature of the pyridine ring, this steric hindrance is generally not prohibitive for many nucleophiles.

Common nucleophiles that can displace the bromo group in related 2-bromopyridines include amines, alkoxides, and thiolates. For instance, the reaction of 2-bromo-6-alkoxypyridines with amines is a common method for the synthesis of 2-amino-6-alkoxypyridines.

N-Oxide Formation and Subsequent Functionalization (by analogy to related pyridine N-oxides)

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA).

The formation of the N-oxide has a profound effect on the reactivity of the pyridine ring:

Activation towards Electrophilic Substitution: The N-oxide group is strongly activating and directs electrophiles to the 2- and 4-positions. The oxygen atom can donate electron density into the ring through resonance, making these positions more nucleophilic.

Activation towards Nucleophilic Substitution: The N-oxide also activates the 2- and 6-positions towards nucleophilic attack.

For this compound N-oxide, electrophilic attack would be directed to the 4-position, as the 2- and 6-positions are already substituted. This provides a route to introduce a variety of functional groups at the C4 position, which is otherwise difficult to functionalize directly.

Subsequent to the introduction of a new substituent, the N-oxide can be removed by reduction, typically with reagents like PCl3 or H2/Pd, to regenerate the pyridine ring. This "activate-substitute-deoxygenate" strategy is a powerful tool in pyridine chemistry.

Reactivity of the Bromo Substituent

The bromo substituent at the C2 position of this compound is a versatile handle for a wide range of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted pyridines.

Table 2: Overview of Reactions Involving the Bromo Substituent

| Reaction | Reagent/Catalyst | Product Type |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | 2-Aryl/vinyl-6-cyclopropoxypyridine |

| Stille Coupling | Organostannane, Pd catalyst | 2-Aryl/vinyl/alkyl-6-cyclopropoxypyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-6-cyclopropoxypyridine |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-Alkenyl-6-cyclopropoxypyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino-6-cyclopropoxypyridine |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | 2-Aryl/vinyl/alkyl-6-cyclopropoxypyridine |

| Lithiation | Organolithium reagent (e.g., n-BuLi) | 2-Lithio-6-cyclopropoxypyridine |

| Grignard Reagent Formation | Magnesium metal | 2-(Bromomagnesium)-6-cyclopropoxypyridine |

A more detailed description of these important reactions is provided below:

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the bromo-pyridine with a boronic acid or ester. It is a widely used and robust method for the formation of C-C bonds and is tolerant of a wide range of functional groups.

Stille Coupling: In a Stille coupling, the bromo-pyridine is reacted with an organostannane reagent in the presence of a palladium catalyst. While effective, the toxicity of the tin reagents is a significant drawback.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromo-pyridine and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. scirp.org

Heck Coupling: The Heck reaction couples the bromo-pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds by coupling the bromo-pyridine with a primary or secondary amine. wikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the bromo-pyridine, catalyzed by either palladium or nickel complexes. wikipedia.org

Lithiation: Treatment of this compound with a strong organolithium base, such as n-butyllithium, can lead to either lithium-halogen exchange to form 2-lithio-6-cyclopropoxypyridine or deprotonation at one of the ring positions. The resulting organolithium species is a potent nucleophile and can react with a variety of electrophiles.

Grignard Reagent Formation: The bromo substituent can react with magnesium metal to form the corresponding Grignard reagent, 2-(bromomagnesium)-6-cyclopropoxypyridine. This organometallic compound is a strong nucleophile and base, useful for reactions with carbonyl compounds and other electrophiles.

Scope of Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful platform for the functionalization of heteroaromatic halides like this compound. The bromine atom at the 2-position of the pyridine ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling methodologies.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide. youtube.comyoutube.comyoutube.com For 2-bromopyridine (B144113) derivatives, this reaction allows for the introduction of aryl, heteroaryl, and vinyl groups. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com

While specific examples detailing the Suzuki-Miyaura coupling of this compound were not found in the reviewed literature, general conditions for 2-bromopyridines are well-established. These reactions often employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with a phosphine (B1218219) ligand and a base. nih.gov The choice of ligand is crucial and can influence reaction efficiency. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives Note: These are general examples for substituted 2-bromopyridines and not specific to this compound.

| Aryl Bromide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand-free | K₂CO₃ | aq. isopropanol | High |

| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 74-91 |

| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Phosphine Oxide Ligand | KF | Dioxane | 82-91 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. nih.govresearchgate.net This reaction is exceptionally general, allowing for the coupling of a wide array of amines with aryl halides and sulfonates. researchgate.net The process requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide, for catalyst turnover. researchgate.net

The provided outline specifies intramolecular Buchwald-Hartwig amination. This variant involves a single molecule containing both the aryl halide and the amine moiety, leading to the formation of a nitrogen-containing heterocyclic ring system. While this is a powerful strategy for synthesizing complex cyclic structures, no specific examples of intramolecular Buchwald-Hartwig amination involving a this compound scaffold were identified in the surveyed literature.

However, the intermolecular amination of 2-bromopyridines is a common and practical transformation. nih.gov These reactions are typically performed in a sealed tube when using volatile amines. nih.gov

Table 2: General Conditions for Intermolecular Buchwald-Hartwig Amination of a 2-Bromopyridine Note: This table illustrates a general intermolecular reaction, as specific intramolecular examples for the target compound were not found.

| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 chemspider.com |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOBuᵗ | Toluene | 80 | 55-98 researchgate.net |

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. almerja.comlibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and requires a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base like triethylamine (B128534) (Et₃N). almerja.comorganic-chemistry.orgwikipedia.org This methodology has been extensively used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

For substrates like this compound, the Sonogashira reaction would enable the direct introduction of an alkynyl group at the 2-position of the pyridine ring. While specific data for the target compound is not detailed, studies on similar 2-amino-3-bromopyridines demonstrate that this transformation proceeds with high efficiency. scirp.orgresearchgate.net Optimal conditions often involve a palladium catalyst like Pd(CF₃COO)₂, a phosphine ligand such as PPh₃, and CuI in a solvent like DMF at elevated temperatures. scirp.org

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines Note: This data is for 2-amino-3-bromopyridines and serves as a representative example.

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield Range (%) |

| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 scirp.org |

The formation of C(sp²)-C(sp³) bonds is of great importance in medicinal chemistry for increasing the three-dimensional complexity of molecules. Several modern cross-coupling techniques have been developed to achieve this transformation.

Reductive cross-electrophile coupling is a powerful method for C-C bond formation that couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a transition-metal catalyst and a stoichiometric reductant. nih.gov This approach avoids the need for pre-formed, often sensitive, organometallic reagents. nih.gov Nickel catalysts are commonly employed for these transformations. acs.orgresearchgate.net

For a substrate like this compound, this reaction would involve coupling with an alkyl bromide in the presence of a nickel catalyst and a reductant like zinc or manganese. While the direct alkylation of this compound via this method is not specifically documented in the reviewed sources, facile nickel-catalyzed reductive couplings of 2-halopyridines have been developed. acs.orgresearchgate.net Some protocols have even shown that these couplings can proceed efficiently with a simple nickel salt like NiCl₂·6H₂O without the need for external ligands. acs.orgresearchgate.net

Table 4: Nickel-Catalyzed Reductive Cross-Coupling of 2-Halopyridines Note: This table represents general findings for 2-halopyridines.

| Catalyst | Reductant | Ligand | Key Feature |

| NiCl₂·6H₂O (5 mol%) | Zn | Ligand-free | Efficient synthesis of symmetrical and unsymmetrical 2,2'-bipyridines acs.orgresearchgate.net |

| Nickel Precatalyst | Mn or Zn | Bathophenanthroline | Couples 2-chloropyridines with alkyl bromides nih.gov |

Decarboxylative cross-coupling has emerged as a valuable strategy where a carboxylic acid serves as a stable, readily available source of an organic nucleophile. wikipedia.org In the context of C(sp²)-C(sp³) bond formation, an aryl halide can be coupled with an alkyl carboxylic acid. nih.gov The reaction proceeds via the extrusion of carbon dioxide (CO₂) to generate an alkyl radical or organometallic intermediate, which then couples with the aryl halide partner. wikipedia.org These reactions can be catalyzed by various transition metals, including palladium and nickel, often under photoredox conditions. nih.govresearchgate.net

This methodology offers a way to form a C-C bond by reacting an aryl halide with an inexpensive carboxylic acid, avoiding sensitive organometallic reagents. wikipedia.org While the literature reviewed does not provide a specific instance of this compound undergoing decarboxylative coupling with an alkyl carboxylic acid, the general principle has been applied to other heteroaromatic systems. wikipedia.org For example, palladium-catalyzed decarboxylative couplings have been used to functionalize pyridines, indicating the viability of this approach for the broader class of compounds. wikipedia.orgrsc.org

C(sp2)-C(sp3) Cross-Coupling Methodologies

Deaminative Cross-Coupling through C-N Bond Activation

Deaminative cross-coupling has emerged as a powerful synthetic tool, utilizing readily available primary amines as starting materials to form new carbon-carbon and carbon-heteroatom bonds through the activation of the C-N bond. This approach is particularly valuable for accessing complex molecules. Recent advancements in this field have demonstrated the transformation of α-1° and α-2° amines into effective alkylating agents via the formation of Katritzky pyridinium (B92312) salts.

In the context of this compound, while direct studies on its participation in deaminative cross-coupling are not extensively documented in the reviewed literature, the general principles of this methodology can be extrapolated. Such a reaction would likely involve the initial conversion of a primary amine to a more reactive species, followed by a transition metal-catalyzed coupling with the this compound. Nickel-catalyzed systems have shown particular promise in facilitating these transformations, often proceeding through a Ni(I)/Ni(III) catalytic cycle. The functional group tolerance of these reactions is a key advantage, suggesting that the cyclopropoxy and pyridine moieties of the target molecule would be compatible with typical reaction conditions.

Design and Optimization of Catalytic Systems and Ligands

The design and optimization of catalytic systems are crucial for achieving high efficiency and selectivity in cross-coupling reactions involving this compound. The choice of catalyst, ligand, base, and solvent all play a significant role in the reaction outcome.

A specific example of a successful cross-coupling reaction involving this compound is its use in the synthesis of orexin (B13118510) receptor agonists. In a key step, this compound was coupled with a partner molecule using a palladium-based catalytic system. The details of this optimized system are provided in the table below.

| Component | Specific Reagent | Role |

|---|---|---|

| Catalyst | Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′- amino-1,1′-biphenyl)]palladium(II) | Facilitates the oxidative addition and reductive elimination steps of the cross-coupling cycle. |

| Base | Potassium phosphate (B84403) (K₃PO₄) | Activates the coupling partner and neutralizes the acid generated during the reaction. |

| Solvent | Dioxane and water | Provides a suitable medium for the reaction, ensuring solubility of the reactants and catalyst. |

This system highlights the importance of bulky, electron-rich phosphine ligands in stabilizing the palladium catalyst and promoting efficient coupling. The use of a mixed aqueous-organic solvent system is also a common strategy to enhance the solubility and reactivity of the various components.

Direct Nucleophilic Displacement of Bromine

The bromine atom at the 2-position of the pyridine ring is susceptible to direct nucleophilic displacement. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the α-position.

While specific kinetic studies on the nucleophilic displacement of bromine from this compound are not detailed in the available literature, the general principles of nucleophilic aromatic substitution (SNAr) are applicable. The reaction would proceed via a Meisenheimer-type intermediate, and the rate of reaction would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Common nucleophiles that could be employed include alkoxides, amines, and thiols.

Reactivity and Transformations of the Cyclopropoxy Substituent

The cyclopropoxy group is a unique functional moiety that can undergo a variety of chemical transformations, primarily involving the strained three-membered ring.

Cyclopropane (B1198618) Ring Opening Reactions under Various Conditions

The high ring strain of the cyclopropane ring in the cyclopropoxy group makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species. For instance, treatment with acidic reagents such as pyridine hydrochloride can lead to the cleavage of a C-C bond in the cyclopropane ring.

The reactivity of the cyclopropane ring is significantly influenced by the substituents attached to it. Electron-accepting groups can activate the ring towards nucleophilic attack, while adjacent stabilizing groups, such as a phenyl group, can enhance the rate of SN2-type ring-opening reactions. The regioselectivity of the ring-opening is a key consideration in these transformations.

Cycloaddition Reactions Involving the Cyclopropyl (B3062369) Moiety of Related Pyridines

The cyclopropyl group can participate in cycloaddition reactions, acting as a three-carbon synthon. These reactions provide a powerful method for the construction of more complex cyclic systems.

Recent research has explored the [3+2] cycloaddition of cyclopropyl pyridines with alkenes. In these reactions, the pyridine moiety can act as a co-catalyst, complexing with a boronyl radical. This complexation facilitates a radical transmission process through dearomatization and rearomatization of the pyridine ring, ultimately leading to the formation of a five-membered ring. While this research did not specifically use this compound, it provides a mechanistic framework for potential cycloaddition reactions of this compound. The reaction proceeds through a series of radical intermediates, highlighting the potential for radical-mediated transformations of the cyclopropyl group.

Mechanisms of Radical Transmission Through the Pyridine Ring

The transmission of radical character through a pyridine ring is a critical aspect of the reactivity of this compound. This process is fundamental to understanding how a radical generated at one position can influence reactions at a remote site, such as the cyclopropoxy group. The mechanisms governing this transmission are influenced by the electronic properties of the pyridine ring and its substituents.

One key mechanism involves a dearomative/rearomative process. In this model, a radical species can add to the pyridine ring, temporarily disrupting its aromaticity. This dearomatization allows for the radical character to be relayed across the ring system to a different position. Subsequent elimination or rearrangement can then lead to the expulsion of a leaving group and the restoration of the aromatic pyridine ring. This type of radical relay has been investigated in pyridinyl cyclopropane systems, where a radical initiated on a side chain can be transmitted through the pyridine ring to effect a remote bond activation nih.govresearchgate.net.

Computational studies, such as those employing density functional theory (DFT), have provided further insights into these radical transmission pathways. These studies support the feasibility of radical relay cycles involving intermediates like alkylidene dihydropyridine (B1217469) radicals nih.govresearchgate.net. The energetics of these pathways, including the stability of the radical intermediates and the transition states for their interconversion, are crucial in determining the predominant reaction mechanism. For substituted pyridines, the nature and position of the substituents can significantly influence the stability of these intermediates and thus the efficiency of radical transmission. The electron-donating nature of the cyclopropoxy group at the 6-position and the electron-withdrawing bromine at the 2-position of this compound would be expected to play a significant role in directing the regioselectivity of radical addition and the subsequent transmission pathways.

Another important consideration is the generation of the initial pyridyl radical. Photoredox catalysis is a common method for generating aryl and heteroaryl radicals from corresponding halides. In the case of this compound, single-electron reduction of the C-Br bond can generate a 2-pyridyl radical. The mechanism of this reduction can be complex, potentially involving a proton-coupled electron transfer (PCET) process, especially in the presence of a proton source nih.gov. The resulting pyridyl radical can then engage in downstream reactions, and its electronic character is modulated by the through-bond influence of the 6-cyclopropoxy substituent.

The table below summarizes key aspects of radical transmission mechanisms relevant to substituted pyridines.

| Mechanism | Description | Key Intermediates | Influencing Factors |

| Dearomative/Rearomative Radical Transmission | A radical adds to the pyridine ring, breaking aromaticity, allowing the radical to be relayed to another position, followed by rearomatization. | Alkylidene dihydropyridine radicals | Substituent electronic effects, stability of radical intermediates. |

| Proton-Coupled Electron Transfer (PCET) | Generation of the initial pyridyl radical via single-electron reduction is coupled with protonation of the pyridine nitrogen. | Protonated pyridine radical anion | Presence of a proton source, reduction potential of the photocatalyst. |

Stereochemical Outcomes of Cyclopropoxy Group Transformations

The transformations of the cyclopropoxy group in this compound can lead to various products with specific stereochemical outcomes. The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions, which can proceed through different mechanisms, each with distinct stereochemical consequences.

One potential transformation is the radical-mediated ring-opening of the cyclopropane ring. If a radical is transmitted through the pyridine ring to the cyclopropoxy group, it could induce homolytic cleavage of a C-C bond in the cyclopropane. The stereochemical outcome of such a process would depend on the mechanism of trapping the resulting radical intermediate. If the ring-opening is followed by an intramolecular cyclization or a reaction with a chiral reagent, the stereochemistry of the final product will be influenced by the facial selectivity of this subsequent step. In radical cyclizations, the formation of stereoisomers is often governed by the transition state geometries, which aim to minimize steric interactions.

Alternatively, transformations of the cyclopropoxy group can be initiated by non-radical pathways, such as acid-catalyzed or transition metal-mediated ring-opening. In these cases, the stereochemical outcome is often dictated by the stereospecificity or stereoselectivity of the ring-opening step. For instance, an SN2-type nucleophilic attack on one of the cyclopropyl carbons would proceed with inversion of stereochemistry at that center. The regioselectivity of the ring-opening would be influenced by the electronic and steric effects of the substituents on the cyclopropane ring and the nature of the attacking species.

While specific studies on the stereochemical outcomes of cyclopropoxy group transformations on this compound are not extensively detailed in the provided search results, general principles from related systems can be applied. For example, in the context of donor-acceptor cyclopropanes, the stereochemistry of the starting material can dictate the stereochemistry of the ring-opened product in a stereospecific manner.

The table below outlines potential transformations of the cyclopropoxy group and the factors influencing their stereochemical outcomes.

| Transformation Type | Initiating Species | Plausible Mechanism | Factors Influencing Stereochemistry |

| Radical Ring-Opening | Pyridyl radical | Homolytic C-C bond cleavage | Conformation of the radical intermediate, facial selectivity of trapping reaction. |

| Acid-Catalyzed Ring-Opening | Protic or Lewis acid | Heterolytic C-C bond cleavage | Stereospecificity of nucleophilic attack (e.g., SN2 inversion), carbocation stability. |

| Transition Metal-Mediated Ring-Opening | Transition metal catalyst | Oxidative addition, reductive elimination | Nature of the metal catalyst and ligands, stereospecificity of elementary steps. |

It is important to note that the interplay between the radical chemistry of the pyridine ring and the reactivity of the cyclopropoxy group can lead to complex reaction pathways with unique stereochemical outcomes that warrant further detailed investigation for this specific molecule.

Applications of 2 Bromo 6 Cyclopropoxypyridine in Chemical Synthesis

Role as a Versatile Small Molecule Scaffold and Building Block

As a building block, 2-Bromo-6-cyclopropoxypyridine provides a stable pyridine (B92270) core functionalized for further elaboration. The presence of the bromine atom serves as a synthetic handle, allowing for the introduction of diverse chemical moieties through well-established catalytic methods.

The primary application of this compound is in the synthesis of 2,6-disubstituted pyridine derivatives. The carbon-bromine bond is readily activated by palladium catalysts, enabling a range of cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds. wikipedia.org These reactions are valued for their efficiency and tolerance of various functional groups. researchgate.net

Key methodologies for derivatization include:

Suzuki-Miyaura Coupling : This reaction couples the bromopyridine with an organoboron species (boronic acid or ester) to form a new C-C bond, typically yielding biaryl compounds. wikipedia.org The Suzuki reaction is widely used to synthesize substituted biphenyls and polyolefins. wikipedia.org

Sonogashira Coupling : This method involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to create arylalkynes. wikipedia.orgnih.gov The reaction can be performed under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. wikipedia.org It has become a crucial method for synthesizing aryl amines, largely replacing harsher traditional methods. wikipedia.org

These reactions transform this compound into a diverse array of more complex pyridine derivatives, demonstrating its utility as a versatile scaffold.

Table 1: Key Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) complex, Base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Amine Base | C(sp²)–C(sp) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) or Pd(II) complex, Ligand, Base | C(sp²)–N |

Beyond simple substitution, this compound serves as a starting point for constructing more complex fused heterocyclic systems. Pyridine-fused heterocycles are important structures in medicinal chemistry and material sciences due to their rigid, planar structures and unique electronic properties. ias.ac.in

The construction of such systems typically follows a two-step "couple-close" strategy:

Cross-Coupling : An initial palladium-catalyzed reaction (e.g., Sonogashira or Suzuki) is used to install a side chain at the 2-position. This side chain must contain a functional group capable of participating in a subsequent cyclization reaction.

Intramolecular Cyclization : The newly introduced functional group reacts with another part of the molecule, often the pyridine nitrogen or a substituent on the newly added group, to form a new ring fused to the original pyridine core.

For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo an intramolecular reaction to form a fused ring, a strategy used to generate a variety of polycyclic heteroaromatics. organic-chemistry.org This approach enables the conversion of a simple pyridine building block into complex polycyclic frameworks. nih.govprinceton.edu

Precursor for Advanced Synthetic Intermediates

The derivatives synthesized from this compound are themselves valuable intermediates for a range of advanced applications, from drug discovery to the development of novel catalysts and materials.

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals. ias.ac.in this compound acts as a key intermediate to introduce the 6-cyclopropoxypyridine moiety into larger, biologically active molecules. This specific substitution pattern may be designed to optimize properties such as binding affinity, selectivity, or metabolic stability in a drug candidate. Cross-coupling reactions are instrumental in this process, allowing medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

While not a catalyst itself, this compound can be a precursor for the synthesis of specialized ligands and organocatalysts. A plausible synthetic route involves using the Buchwald-Hartwig amination to attach a chiral diamine scaffold, such as (1R,2R)-Cyclohexane-1,2-diamine, to the pyridine ring. chemspider.compreprints.org The resulting N-aryl diamine could then be further functionalized to create a bifunctional organocatalyst, where the pyridine unit can influence the steric and electronic environment of the catalytic center.

The synthesis of conjugated organic materials for electronics and photonics often relies on the creation of extended π-systems. ias.ac.in this compound can be used as a building block for such materials. Through iterative cross-coupling reactions like the Suzuki and Sonogashira couplings, it can be incorporated into oligomeric or polymeric structures containing alternating aryl and alkynyl units. researchgate.netscirp.org The cyclopropoxy group can serve to fine-tune the material's physical properties, such as solubility and solid-state packing, which are critical for applications in organic electronics. Furthermore, the pyridine nitrogen can be used to coordinate with metals, making the resulting compounds useful as ligands for creating luminescent metal complexes or catalysts for material synthesis. georgiasouthern.edu

Structure-Activity Relationship (SAR) Studies Utilizing this compound Moieties

The strategic incorporation of the this compound scaffold into novel molecules is a key tactic in modern medicinal chemistry for the systematic exploration of structure-activity relationships (SAR). The distinct electronic and steric properties of this moiety, combining a reactive bromine atom suitable for a variety of cross-coupling reactions with a lipophilic and conformationally constrained cyclopropoxy group, allow for the fine-tuning of a compound's pharmacological profile. This section delves into the application of this versatile building block in the design of targeted ligands and the generation of diverse compound libraries for screening.

A notable application of the this compound motif's isosteres is in the development of selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2), a G protein-coupled receptor implicated in various physiological and pathological processes. In the pursuit of potent and selective S1PR2 antagonists, researchers have systematically modified known ligands to understand the structural requirements for optimal receptor binding.

One such study focused on modifying the lead compound JTE-013, a known S1PR2 antagonist. By replacing the 2,6-dichloropyridine (B45657) fragment of JTE-013 with other substituted pyridines, scientists aimed to improve binding potency and selectivity. While the direct analogue containing the this compound was not reported, a closely related compound, 35b , featuring a 2-chloro-6-cyclopropoxypyridine (B3224967) moiety, was synthesized and evaluated. This substitution proved beneficial, as compound 35b exhibited a modestly improved binding potency for S1PR2 compared to the parent compound JTE-013. georgiasouthern.edu

The synthesis of these new analogues allows for a systematic SAR study, providing valuable insights into the ligand-receptor interactions. The data from these studies, as summarized in the table below, demonstrate that the introduction of a cyclopropoxy group at the 6-position of the pyridine ring is well-tolerated and can lead to enhanced binding affinity. Specifically, the replacement of a chloro group with a cyclopropoxy group resulted in a modest improvement in binding potency. georgiasouthern.edu Furthermore, these new ligands demonstrated high selectivity for S1PR2 over other S1P receptor subtypes (S1PR1, 3, 4, and 5). georgiasouthern.edu

| Compound | Structure of Pyridine Moiety | S1PR2 IC50 (nM) |

|---|---|---|

| JTE-013 | 2,6-dichloropyridine | 58.4 ± 7.4 |

| 35b | 2-chloro-6-cyclopropoxypyridine | 56.5 ± 4.0 |

This research underscores the utility of the 6-cyclopropoxypyridine scaffold in designing selective ligands for complex biological targets like S1PR2. The findings encourage further exploration of this moiety in the development of novel therapeutics.

The this compound scaffold is an excellent starting point for the construction of diverse bioactive compound libraries. The presence of the bromine atom at the 2-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating large sets of related molecules.

Key reactions that can be employed to rapidly generate a library of analogues from this compound include:

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a vast range of aryl and heteroaryl groups by coupling the bromopyridine with various boronic acids or esters. This is a powerful method for exploring the impact of different aromatic substituents on biological activity.

Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position. This is crucial for creating compounds with diverse hydrogen bonding capabilities and basicity, which can significantly influence target engagement and pharmacokinetic properties.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the bromopyridine and terminal alkynes, introducing linear and rigid structural elements into the molecule.

Heck Coupling: This reaction allows for the introduction of various alkenes, providing further structural diversity.

By systematically applying these and other modern synthetic methodologies to the this compound core, medicinal chemists can efficiently generate large libraries of novel compounds. Each compound in the library will share the common 6-cyclopropoxypyridine fragment while possessing a unique substituent at the 2-position. High-throughput screening of these libraries against a panel of biological targets can then lead to the identification of new hit compounds with potential therapeutic applications. The modular nature of this synthetic approach also facilitates rapid follow-up chemistry to optimize the potency, selectivity, and drug-like properties of any initial hits.